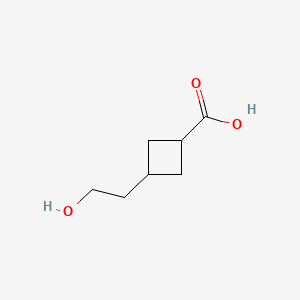
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid typically involves the following steps:
Cyclobutane Derivation: The cyclobutane ring can be synthesized through various methods, including the cyclization of linear precursors.
Hydroxyethyl Group Addition: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the hydroxyethyl moiety.
Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation reactions of the corresponding alcohol or aldehyde.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions, with suitable solvents and temperatures.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, aldehydes, and corresponding esters.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through binding to active sites or allosteric sites, influencing enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
3-(2-Hydroxyethyl)cyclohexane-1-carboxylicacid: Similar structure but with a cyclohexane ring instead of cyclobutane.
3-(2-Hydroxyethyl)cyclopentane-1-carboxylicacid: Similar structure but with a cyclopentane ring instead of cyclobutane.
3-(2-Hydroxyethyl)butanoic acid: Similar functional groups but with a linear chain instead of a cyclic structure.
Uniqueness: The uniqueness of this compound lies in its cyclic structure, which can impart different chemical and physical properties compared to its linear or larger ring counterparts
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-2-1-5-3-6(4-5)7(9)10/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
NHSCZYYXLPDSET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


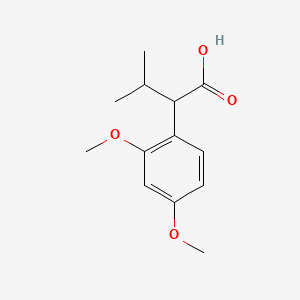
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
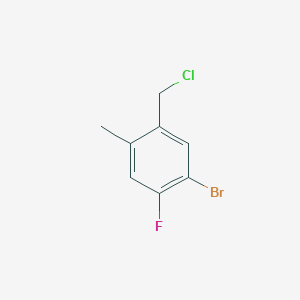
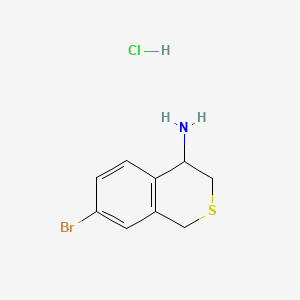
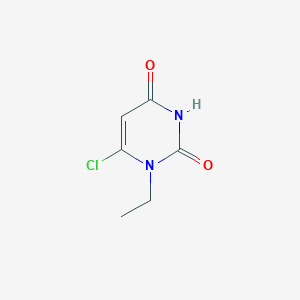
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
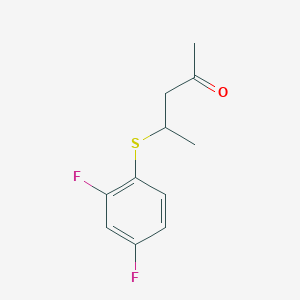

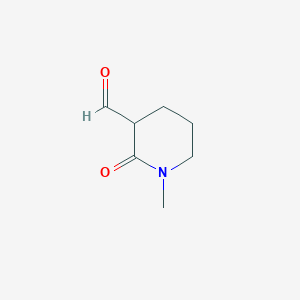
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)
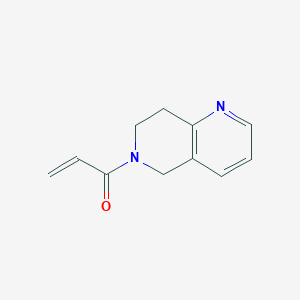


![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
